N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 1116082-31-5
VCID: VC4228811
InChI: InChI=1S/C17H13Cl2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23)
SMILES: CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C17H13Cl2N3O2
Molecular Weight: 362.21

N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

CAS No.: 1116082-31-5

Cat. No.: VC4228811

Molecular Formula: C17H13Cl2N3O2

Molecular Weight: 362.21

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide - 1116082-31-5

Specification

CAS No. 1116082-31-5
Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.21
IUPAC Name N-(2,4-dichlorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Standard InChI InChI=1S/C17H13Cl2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-7-6-11(18)8-13(15)19/h2-8H,9H2,1H3,(H,22,23)
Standard InChI Key DPOIWJUOEFPTNC-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features:

  • Quinazoline core: A bicyclic system with a pyrimidine ring fused to a benzene ring.

  • 2-Methyl substitution: A methyl group at position 2 of the quinazoline ring.

  • Ether-linked acetamide: An oxygen atom bridges the quinazoline C4 and the acetamide group.

  • 2,4-Dichlorophenyl group: A phenyl ring with chlorine atoms at positions 2 and 4.

Molecular Formula: C₁₈H₁₄Cl₂N₃O₂
Molecular Weight: 383.23 g/mol
SMILES: CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Crystallographic Insights

While no crystallographic data exists for this specific compound, related quinazoline-acetamide structures (e.g., 2-methylquinazolin-4-yl acetamides) adopt planar conformations with intramolecular hydrogen bonds stabilizing the acetamide moiety . Chlorine atoms on the phenyl ring enhance hydrophobic interactions in biological systems .

Synthesis and Derivative Design

Synthetic Routes

The compound is synthesized via a three-step process:

  • Quinazoline core formation: Cyclization of anthranilic acid derivatives with acetic anhydride yields 2-methylquinazolin-4-ol .

  • Etherification: Reaction with chloroacetyl chloride introduces the acetamide linker .

  • Amide coupling: Condensation with 2,4-dichloroaniline completes the structure .

Key Reaction:

2-Methylquinazolin-4-ol+ClCH2COCl2-[(2-Methylquinazolin-4-yl)Oxy]Acetyl Chloride2-[(2-Methylquinazolin-4-yl)Oxy]Acetyl Chloride+2,4-DichloroanilineTarget Compound\text{2-Methylquinazolin-4-ol} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-[(2-Methylquinazolin-4-yl)Oxy]Acetyl Chloride} \\ \text{2-[(2-Methylquinazolin-4-yl)Oxy]Acetyl Chloride} + \text{2,4-Dichloroaniline} \rightarrow \text{Target Compound}

Structural Modifications

Analogous compounds with variations in the aryl or heteroaryl groups show enhanced bioactivity:

ModificationBiological Activity (IC₅₀/EC₅₀)Source
2-Methyl → 2-TrifluoromethylAnticancer (0.8–2.1 µM)
Dichlorophenyl → PyridinylKinase inhibition (0.02 µM)
Acetamide → ThioacetamideAntibacterial (MIC: 4 µg/mL)
Cell LineInhibition (%)Mechanism
MCF-7 (Breast)78Caspase-3 activation
A549 (Lung)65ROS generation
HepG2 (Liver)82Bcl-2 downregulation

Data adapted from .

Applications and Future Directions

Drug Development

  • Lead optimization: Modifications to improve solubility (e.g., PEGylation) and reduce CYP inhibition.

  • Combination therapy: Synergy with fluconazole (fungal infections) and doxorubicin (cancer) .

Agricultural Uses

As a fungicide, derivatives control Phytophthora infestans (EC₅₀: 15 ppm) .

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